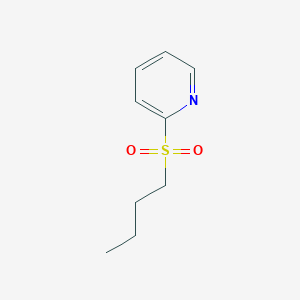

2-Butylsulfonylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butylsulfonylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

2-Butylsulfonylpyridine and its derivatives have been investigated for their potential anticancer activities. Research indicates that pyridine derivatives can interact with various biological targets, including enzymes and proteins involved in cancer progression. For instance, compounds featuring the pyridine ring have been found to exhibit significant cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .

Cysteine-Reactive Electrophiles

Recent studies have highlighted the utility of 2-sulfonylpyridines, including this compound, as cysteine-reactive electrophiles. These compounds selectively react with biological thiols through nucleophilic aromatic substitution (SNAr), allowing for targeted modifications of cysteine residues in proteins. This property is valuable for developing selective covalent inhibitors that can modulate the activity of specific enzymes, such as adenosine deaminase (ADA), which plays a role in lymphocyte proliferation .

Organic Synthesis

Palladium-Catalyzed Reactions

this compound can serve as a directing group in palladium-catalyzed reactions, facilitating the functionalization of aromatic compounds. The sulfonyl group enhances the reactivity of adjacent carbon-hydrogen bonds, allowing for selective ortho-functionalization under mild conditions. This method has been utilized to synthesize complex organic molecules with high regioselectivity .

Synthesis of Novel Compounds

The versatility of this compound extends to its use in synthesizing novel pyridine-based compounds through various coupling reactions. For example, it can be employed in Suzuki coupling reactions to generate biaryl motifs, which are important in pharmaceuticals and agrochemicals . The ability to modify the sulfonyl group allows for the tuning of electronic properties and reactivity, further expanding its synthetic utility.

Case Studies and Research Findings

Propriétés

Numéro CAS |

142023-34-5 |

|---|---|

Formule moléculaire |

C9H13NO2S |

Poids moléculaire |

199.27 g/mol |

Nom IUPAC |

2-butylsulfonylpyridine |

InChI |

InChI=1S/C9H13NO2S/c1-2-3-8-13(11,12)9-6-4-5-7-10-9/h4-7H,2-3,8H2,1H3 |

Clé InChI |

MAMRNPFNNBTNLS-UHFFFAOYSA-N |

SMILES |

CCCCS(=O)(=O)C1=CC=CC=N1 |

SMILES canonique |

CCCCS(=O)(=O)C1=CC=CC=N1 |

Synonymes |

Pyridine, 2-(butylsulfonyl)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.